6,7,14,15-Tetraphenylhexacene
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Overview
Description
6,7,14,15-Tetraphenylhexacene is a polycyclic aromatic hydrocarbon characterized by its extended conjugated system and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,14,15-Tetraphenylhexacene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions to form the phenyl-substituted hexacene core . The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
While industrial-scale production methods for this compound are not extensively documented, the principles of organic synthesis and scaling up laboratory procedures are generally applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6,7,14,15-Tetraphenylhexacene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions typically yield hydrogenated forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Scientific Research Applications
6,7,14,15-Tetraphenylhexacene has several scientific research applications:
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 6,7,14,15-Tetraphenylhexacene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its behavior in various applications. The pathways involved often include electron transfer processes and the modulation of electronic states .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound stands out due to its phenyl substituents, which enhance its solubility and modify its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where fine-tuning of electronic characteristics is crucial .
Properties
CAS No. |
918164-22-4 |
---|---|
Molecular Formula |
C50H32 |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
6,7,14,15-tetraphenylhexacene |
InChI |
InChI=1S/C50H32/c1-5-17-33(18-6-1)45-41-29-37-25-13-14-26-38(37)30-42(41)47(35-21-9-3-10-22-35)50-48(36-23-11-4-12-24-36)44-32-40-28-16-15-27-39(40)31-43(44)46(49(45)50)34-19-7-2-8-20-34/h1-32H |
InChI Key |
FHQKOTSAHZJPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C4C=C5C=CC=CC5=CC4=C(C3=C(C6=CC7=CC=CC=C7C=C62)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
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